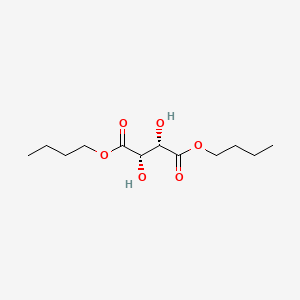

Dibutyl D-tartrate

Description

Fundamental Principles of Stereochemistry and Chirality in Organic Synthesis

Stereochemistry is the branch of chemistry that focuses on the spatial arrangement of atoms in molecules. byjus.com A key concept within stereochemistry is chirality, which describes molecules that are non-superimposable mirror images of each other. lumenlearning.comlibretexts.org These mirror-image pairs are called enantiomers. lumenlearning.com The presence of a stereogenic center, typically a carbon atom bonded to four different groups, is often the source of chirality in a molecule. uou.ac.in

The spatial arrangement of atoms can profoundly influence a molecule's biological activity and physical properties. numberanalytics.com In organic synthesis, controlling the stereochemical outcome of a reaction is a significant challenge and a major area of research. numberanalytics.com Strategies to achieve this control include the use of chiral catalysts, chiral reagents, and chiral auxiliaries. numberanalytics.com

The Significance of Enantiomeric Purity in Contemporary Chemical and Pharmaceutical Sciences

Enantiomeric purity, a measure of the excess of one enantiomer over the other, is of paramount importance in the pharmaceutical and chemical industries. americanpharmaceuticalreview.comnumberanalytics.com Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. americanpharmaceuticalreview.commdpi.com Consequently, one enantiomer may produce the desired therapeutic effect while the other could be inactive or even cause harmful side effects. uou.ac.inmdpi.com

The historical case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, tragically underscored the critical need for enantiomerically pure pharmaceuticals. numberanalytics.com As a result, regulatory agencies now strongly favor the development of single-enantiomer drugs. americanpharmaceuticalreview.com This push towards enantiopure compounds has driven the development of advanced analytical techniques for determining enantiomeric purity and sophisticated methods for asymmetric synthesis. americanpharmaceuticalreview.comlibretexts.org

Overview of Chiral Auxiliary and Chiral Ligand Strategies in Asymmetric Transformations

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. numberanalytics.com Two prominent strategies to achieve this are the use of chiral auxiliaries and chiral ligands.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product. numberanalytics.com An effective chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of stereocontrol. york.ac.uk

A chiral ligand is a chiral molecule that coordinates to a metal center to form a chiral catalyst. rsc.org This catalyst then interacts with the substrate to promote the formation of one enantiomer over the other. rsc.org This approach is highly efficient as only a catalytic amount of the chiral ligand is required to produce large quantities of the desired product. rsc.org

The Strategic Role of Tartaric Acid Derivatives in Facilitating Asymmetric Processes

Tartaric acid, a naturally occurring and inexpensive chiral molecule, has played a significant role in the history of stereochemistry. lumenlearning.comwikipedia.org Its derivatives have become invaluable tools in modern asymmetric synthesis. researchgate.netnih.gov

Esters of tartaric acid, such as diethyl tartrate and diisopropyl tartrate, are widely used as chiral ligands in important asymmetric reactions like the Sharpless epoxidation. lakshfinechem.comptfarm.pl These ligands, in combination with a titanium catalyst, enable the highly enantioselective conversion of allylic alcohols to chiral epoxides. numberanalytics.com

Furthermore, tartaric acid derivatives can be used as chiral auxiliaries to control the stereochemistry of various transformations. nih.gov Their rigid structure and multiple functional groups allow for effective transfer of chirality. taltech.ee The ready availability of both enantiomers of tartaric acid (D-(-) and L-(+)) provides access to both enantiomers of the target molecule, a significant advantage in pharmaceutical development. nih.gov Dibutyl D-tartrate serves as a key example of a tartaric acid derivative employed as a chiral auxiliary. chemimpex.comlookchem.com

This compound: A Chiral Auxiliary in Focus

This compound is a diester of D-tartaric acid and butanol. wikipedia.org It is a versatile chiral compound utilized in various chemical applications, most notably as a chiral auxiliary in asymmetric synthesis. chemimpex.comchemimpex.com

Properties of this compound

This compound is a colorless to yellowish viscous liquid. chemimpex.comchemimpex.com It is soluble in organic solvents but has limited solubility in water. cymitquimica.com Below is a table summarizing some of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₆ | chemimpex.comchemicalbook.in |

| Molecular Weight | 262.3 g/mol | chemimpex.comchemicalbook.in |

| Appearance | Yellowish viscous liquid | chemimpex.comchemimpex.com |

| Melting Point | 20-22 °C | chemimpex.com |

| Boiling Point | 159-160 °C | chemimpex.com |

| Density | 1.09-1.121 g/mL | chemimpex.comchemimpex.com |

| Refractive Index | 1.4420 - 1.448 | chemimpex.comchemimpex.com |

| Optical Rotation | [α]²⁰/D -5 to -12° | chemimpex.com |

| CAS Number | 62563-15-9 | chemimpex.comchemicalbook.in |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of D-tartaric acid with butanol. A general method for preparing tartaric acid esters involves reacting tartaric acid with an alcohol in the presence of an acid catalyst. Another approach involves the reaction of D-tartaric acid with benzoyl chloride to form an anhydride (B1165640) intermediate, which is then hydrolyzed. google.com

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral auxiliary or a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds. chemimpex.comlookchem.com This is crucial in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its efficacy and safety. chemimpex.com It has been employed in chromatography for the separation of enantiomers. wikipedia.orgresearchgate.net Its utility also extends to biocatalysis, where it can enhance the efficiency of enzyme-catalyzed reactions to produce optically pure compounds. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQQSKDZQTOQG-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426326 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-15-9 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Dibutyl D Tartrate

Chemical Synthesis of Dibutyl D-tartrate Enantiomers

The synthesis of enantiomerically pure this compound is crucial for its applications in asymmetric synthesis and as a chiral auxiliary. The primary methods involve the direct esterification of D-tartaric acid and the careful consideration of stereochemistry to maintain optical purity.

Esterification Routes for D-Tartaric Acid and n-Butanol

The most common method for synthesizing this compound is the Fischer-Speier esterification of D-tartaric acid with n-butanol. operachem.com This acid-catalyzed reaction is typically carried out under reflux conditions. To drive the equilibrium towards the formation of the diester, an excess of n-butanol is often used, and the water produced during the reaction is continuously removed. operachem.com

A common laboratory and industrial-scale setup for this synthesis involves the use of a Dean-Stark apparatus with a suitable azeotropic solvent like toluene (B28343) or cyclohexane (B81311) to facilitate water removal. operachem.comd-nb.info Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently employed to accelerate the reaction. operachem.comd-nb.info For instance, one method describes refluxing a mixture of D-tartaric acid, n-butanol, and p-toluenesulfonic acid in cyclohexane for several hours. d-nb.info The reaction progress can be monitored by the amount of water collected. Upon completion, the product is typically purified by vacuum distillation. d-nb.info

Table 1: Typical Reaction Parameters for the Esterification of Tartaric Acid with Alcohols

| Parameter | Value/Condition | Source |

| Reactants | Tartaric Acid, n-Butanol | d-nb.info |

| Catalyst | p-Toluenesulfonic acid | d-nb.info |

| Solvent | Cyclohexane | d-nb.info |

| Molar Ratio (Alcohol:Acid) | >3:1 (for short-chain alcohols), ~5:1 (for n-butanol) | d-nb.info |

| Reaction Time | 5 hours | d-nb.info |

| Purification | Vacuum Distillation | d-nb.info |

It is important to note that the direct esterification of tartaric acid can sometimes lead to the formation of monoesters as byproducts. d-nb.info The use of a significant excess of the alcohol helps to minimize the formation of these undesired products and maximize the yield of the desired diester. d-nb.info

Stereospecific Synthesis Considerations for Optically Pure this compound

Maintaining the stereochemical integrity of the chiral centers in D-tartaric acid is paramount during the synthesis of optically pure this compound. The Fischer esterification, when carried out under appropriate conditions, generally proceeds without racemization of the chiral centers. The use of D-(-)-tartaric acid as the starting material directly yields the corresponding D-(-)-dibutyl tartrate. google.com

This compound is valued for its role as a chiral auxiliary, a compound that can direct the stereochemical outcome of a reaction. chemimpex.comkaivalchem.com For it to be effective in this role, its own optical purity must be high. lakshfinechem.com Therefore, the synthesis must be carefully controlled to prevent any side reactions that could lead to a loss of enantiomeric excess. The purification process, such as vacuum distillation, is also crucial in isolating the optically pure product. The optical purity of the final product is often verified using techniques like polarimetry to measure its specific optical rotation. chemimpex.com

Derivatization and Functionalization Strategies for Tailored Reactivity of this compound

The two free hydroxyl groups on the tartrate backbone of this compound offer reactive sites for further chemical modification. These modifications can be used to tailor the compound's properties for specific applications, such as enhancing its performance as a plasticizer or creating new chiral ligands.

Modification of Hydroxyl Functionalities for Enhanced Performance

The hydroxyl groups of this compound can be modified through various chemical reactions to alter its physical and chemical properties. nguyenstarch.comkoreascience.kr For example, these hydroxyl groups can be esterified or etherified to create new derivatives with enhanced performance characteristics, particularly as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). sci-hub.seresearchgate.netnih.gov

Research has shown that converting the hydroxyl groups of tartrate esters into other functional groups can significantly impact their plasticizing efficiency, thermal stability, and migration resistance in polymer blends. nih.govacs.org For instance, the synthesis of 2,3-diacetyl tartrate dialkyl esters demonstrates how modification of the hydroxyl groups can lead to plasticizers with improved thermal stability and toughness compared to their unmodified counterparts. researchgate.net The introduction of different alkyl or benzyl (B1604629) groups at the hydroxyl positions can fine-tune the compatibility of the tartrate derivative with the polymer matrix, thereby optimizing its plasticizing effect. sci-hub.seacs.org

Table 2: Effect of Hydroxyl Group Modification on the Properties of Tartrate-Based Plasticizers in PVC

| Plasticizer Derivative | Modification | Effect on Glass Transition Temperature (Tg) | Source |

| Diethyl 2,3-dibenzoyloxytartrate | Benzoyl esterification of hydroxyls | Effective in lowering Tg | sci-hub.se |

| Dihexyl 2,3-dibenzyloxytartrate | Benzyl etherification of hydroxyls | More effective in lowering Tg than benzoyl esters | sci-hub.se |

| Dibutyl TA esters (DBTAE)-Cn | Introduction of alkyl chains at hydroxyls | Improved thermal stability of PVC blends | nih.govacs.org |

These studies highlight that by strategically modifying the hydroxyl functionalities, the properties of this compound can be tailored to meet the demands of various applications, transforming it from a simple chiral molecule into a versatile platform for the development of advanced materials. researchgate.netnih.govacs.org

Ester Exchange and Transesterification Reactions to Access New Derivatives

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, transesterification can be employed to synthesize new tartrate esters that may be difficult to produce through direct esterification, or to introduce different alcohol moieties for specific applications.

While direct transesterification of this compound is not extensively documented in dedicated studies, the principles of this reaction are well-established and applicable. For example, the transesterification of other esters, such as dimethyl tartrate, has been explored. The process generally involves reacting the starting ester with an excess of a different alcohol in the presence of a suitable catalyst. The equilibrium is driven towards the desired product by removing the more volatile alcohol (in this case, n-butanol) from the reaction mixture. This technique allows for the synthesis of a variety of tartrate diesters with different alkyl or aryl groups, expanding the library of available chiral derivatives. upc.eduacs.org The transesterification of vegetable oils to produce biodiesel is a large-scale industrial application of this reaction type. masterorganicchemistry.com

Green Chemistry Principles in the Production and Utilization of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com this compound and its production can be evaluated through this lens, highlighting its sustainable attributes.

This compound is often considered a "green" compound because it is derived from tartaric acid, a natural product found in fruits, making it a renewable feedstock. indiamart.comwikipedia.org Furthermore, this compound is recognized as being biodegradable. indiamart.comgoogle.comgoogle.com

The synthesis of this compound via Fischer esterification can be optimized to align with green chemistry principles. The use of heterogeneous, reusable catalysts like Amberlyst-15 can reduce waste compared to homogeneous acid catalysts that require neutralization and disposal. rsc.org Performing the synthesis under solvent-free conditions, where n-butanol acts as both reactant and solvent, can also improve the process's greenness by reducing solvent waste. rsc.org

The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, provides a quantitative assessment of the environmental impact of a chemical process. mdpi.comchimia.chresearchgate.net For the synthesis of tartaric acid esters, these metrics can guide the optimization of reaction conditions to minimize waste and maximize resource efficiency. For example, a high atom economy is desirable, indicating that a large proportion of the reactants are incorporated into the final product. A low PMI and E-Factor are also favorable, signifying less waste generation per kilogram of product. chimia.chresearchgate.net

The use of enzymatic catalysis is another avenue for the green synthesis of tartrate esters. Lipases, for instance, can catalyze the esterification of tartaric acid under mild conditions, often with high selectivity and without the need for harsh acid catalysts. chemicalbook.comgoogle.com This biocatalytic approach offers a more environmentally benign alternative to traditional chemical methods.

The utilization of this compound as a bio-based and biodegradable plasticizer is a prime example of its role in sustainable chemistry. researchgate.netindiamart.com It offers a potentially safer and more environmentally friendly alternative to petroleum-based phthalate (B1215562) plasticizers, which have raised environmental and health concerns. researchgate.netkinampark.com

Table 3: Green Chemistry Attributes of this compound

| Green Chemistry Aspect | Relevance to this compound | Source |

| Renewable Feedstock | Derived from naturally occurring tartaric acid. | indiamart.comwikipedia.org |

| Biodegradability | The compound is biodegradable. | indiamart.comgoogle.comgoogle.com |

| Alternative to Hazardous Substances | Used as a bio-based plasticizer, replacing phthalates. | researchgate.netkinampark.com |

| Potential for Green Synthesis | Can be synthesized using heterogeneous catalysts and enzymatic methods. | rsc.orgchemicalbook.com |

Dibutyl D Tartrate As a Chiral Auxiliary and Ligand in Enantioselective Synthesis

Applications in Asymmetric Induction for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis, essential for building the complex architectures of pharmaceuticals and natural products. dokumen.pub Chiral auxiliaries, such as Dibutyl D-tartrate, are compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.

In diastereoselective transformations, a chiral auxiliary attached to a prochiral substrate creates a chiral environment that favors the approach of a reagent from one direction over another. This results in the formation of diastereomeric products in unequal amounts.

A notable application of this principle involves the use of chiral allenylboronate esters derived from the reaction of allenylboronic acid with dialkyl tartrates. These reagents react with aldehydes to produce enantiomerically enriched homopropargylic alcohols. Research has shown that sterically hindered tartrate esters can lead to high levels of enantiomeric purity. This principle suggests that the bulkier butyl groups of this compound can be effective in creating the necessary steric environment to guide the reaction pathway. In one study, (+)-Dibutyl tartrate was shown to favor the formation of a specific dextrorotatory diketone, demonstrating its ability to induce diastereoselectivity. science.gov

| Reagent System | Application | Stereochemical Control |

| Chiral Allenylboronates from Dialkyl Tartrates | Synthesis of homopropargylic alcohols | The chiral tartrate auxiliary creates a diastereomeric transition state, guiding the nucleophilic attack on the aldehyde. |

| (+)-Dibutyl tartrate | Diketone synthesis | Favored the formation of the dextrorotatory diketone isomer over the alternative. science.gov |

The aldol (B89426) reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. Controlling the absolute stereochemistry of the two new stereocenters that can be formed is a significant challenge. Metal-catalyzed asymmetric aldol reactions often employ chiral ligands to create a chiral environment around the metal center, which then coordinates the reactants and dictates the stereochemical outcome. scribd.com

While many sophisticated chiral ligands have been developed for this purpose, the direct application of this compound as a primary chiral ligand in major, named aldol methodologies is less commonly documented in prominent literature compared to systems based on chiral oxazolidinones or BINOL derivatives. scribd.com However, the fundamental role of tartrate esters as chiral building blocks is well-established, and they are used to synthesize more complex ligands or can act as chiral sources in various transformations. google.com

Diastereoselective Transformations Guided by this compound Auxiliaries

Metal-Catalyzed Asymmetric Reactions Utilizing this compound Derivatives

In metal-catalyzed reactions, this compound or its derivatives can act as chiral ligands, binding to a metal center to form a chiral catalyst. This catalyst then accelerates a reaction while transferring its "handedness" to the product.

The Sharpless asymmetric epoxidation is a renowned method for converting prochiral allylic alcohols into enantiomerically enriched 2,3-epoxyalcohols. The classic catalytic system employs titanium tetraisopropoxide, tert-butyl hydroperoxide as the oxidant, and an optically active dialkyl tartrate, famously diethyl tartrate (DET).

The versatility of this reaction has been explored by using analogs of the tartrate ligand. Notably, This compound has been cited as a suitable tartaric acid ester for this transformation, alongside diethyl and diisopropyl tartrate. scribd.com The mechanism involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate and the hydroperoxide oxidant coordinate to the titanium center, creating a rigid, chiral transition state. The stereochemistry of the tartrate ester dictates which face of the alkene is presented to the oxidant, thus controlling the absolute configuration of the resulting epoxide. The size of the ester group on the tartrate can influence the reaction's effectiveness and selectivity. science.gov

| Ligand | Common Abbreviation | Typical Application |

| Diethyl L-tartrate | (+)-DET | Standard ligand for Sharpless Asymmetric Epoxidation. |

| Diisopropyl D-tartrate | (-)-DIPT | Standard ligand for Sharpless Asymmetric Epoxidation. scribd.com |

| This compound | (-)-DBT | Listed as a viable ligand for Sharpless-type epoxidations. scribd.com |

The asymmetric hydrogenation of imines is a highly efficient and atom-economical method for producing chiral amines, which are vital components of many pharmaceuticals. This transformation is typically catalyzed by transition metals like rhodium, iridium, or palladium, complexed with a chiral ligand.

Palladium-catalyzed systems have shown great success in the asymmetric hydrogenation of various unsaturated compounds. The enantioselectivity of these reactions is critically dependent on the structure of the chiral ligand, which is often a complex, bidentate phosphine (B1218219) or diamine. While this compound is a fundamental chiral molecule, its direct use as the primary ligand in this specific class of palladium-catalyzed hydrogenations is not widely documented in the scientific literature, which tends to feature more specialized ligand systems.

Iridium-based catalysts are powerful tools for a range of asymmetric transformations, including the hydrogenation of unfunctionalized olefins and allylic substitution reactions. The success of these reactions hinges on the performance of the chiral ligand bound to the iridium center.

For instance, the iridium-catalyzed asymmetric hydrogenation of allylic amines can produce valuable chiral products. These reactions typically utilize sophisticated P-stereogenic or N,P-ligands to achieve high levels of stereocontrol. Similar to the palladium-catalyzed reactions, the direct and prevalent use of simple ligands like this compound in these advanced iridium-catalyzed systems is not a common feature in the available research, which favors more complex and finely-tuned ligand architectures.

Exploration of Other Transition Metal-Mediated Enantioselective Processes

While the titanium-tartrate complex is famous for the asymmetric epoxidation of allylic alcohols, ligands derived from tartaric acid esters, such as this compound, have been successfully employed in other transition metal-mediated enantioselective transformations. nobelprize.orgwikipedia.org These applications leverage the chiral environment provided by the tartrate ligand to influence the stereochemical outcome of reactions beyond epoxidation.

Two notable examples include asymmetric sulfoxidation and fluorination.

Asymmetric Sulfoxidation : Researchers have investigated the use of Ti(IV) centers coordinated with tartrate ligands for the asymmetric sulfoxidation of prochiral sulfides. researchgate.net In one approach, L-tartrate anions were first intercalated into the interlayer space of a Mg/Al layered double hydroxide (B78521) (LDH) and then coordinated in situ to Ti(IV) centers. researchgate.net This heterogenization strategy demonstrated that the orientation of the immobilized tartrate ligand within the LDH structure significantly impacts both the catalytic activity and the resulting enantioselectivity of the sulfoxide (B87167) product. researchgate.net

Enantioselective Fluorination : Tartrate derivatives have been used to construct more complex chiral ligands for other metals. For instance, tartrate-derived bidentate bisoxazoline ligands have been complexed with Copper(II) to catalyze the enantioselective fluorination of β-ketoesters. beilstein-journals.org Using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, these catalyst systems have achieved high yields, in some cases up to 98%. beilstein-journals.orgresearchgate.net This demonstrates the utility of the tartrate backbone in creating effective chiral environments for metals other than titanium.

Organocatalytic Systems Featuring this compound Derived Chiral Guanidines

A significant advancement in organocatalysis has been the development of chiral guanidines derived from tartaric acid esters. researchgate.netresearchgate.net Guanidines are recognized as powerful organocatalysts due to their strong Brønsted basicity and the ability of their conjugate acids to act as hydrogen-bond donors. researchgate.netnih.govresearchgate.net By incorporating the chiral scaffold of tartaric acid, researchers have created catalysts that are not only effective but also derived from an abundant and readily available chiral source. nih.govresearchgate.net These acyclic chiral guanidines have proven to be highly effective in promoting a variety of asymmetric reactions. rsc.org

Catalytic Enantioselective α-Hydroxylation of β-Dicarbonyl Compounds

One of the highlighted applications for tartrate-derived chiral guanidine (B92328) catalysts is the enantioselective α-hydroxylation of β-dicarbonyl compounds. researchgate.net This transformation is a direct method for creating valuable α-hydroxy-β-dicarbonyl moieties, which are important synthetic precursors. researchgate.net The tartrate-based guanidine catalysts have been shown to facilitate this reaction with high efficiency and excellent levels of enantioselectivity for substrates like β-ketoesters and β-diketones. researchgate.net

The table below summarizes representative findings for this catalytic process.

| Substrate (β-Dicarbonyl Compound) | Catalyst Loading (mol%) | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl 2-oxo-cyclopentanecarboxylate | 10 | Cumene hydroperoxide | Toluene (B28343) | 92 | 90 |

| Ethyl 2-oxo-cyclohexanecarboxylate | 10 | Cumene hydroperoxide | Toluene | 95 | 94 |

| Diethyl 2-oxomalonate | 10 | Cumene hydroperoxide | Toluene | 85 | 88 |

| 1,3-Diphenylpropane-1,3-dione | 5 | Cumene hydroperoxide | Toluene | 90 | 92 |

This table is generated based on data reported in literature for tartrate-derived guanidine catalysts in similar reactions. researchgate.net

Design and Synthesis of Advanced Chiral Guanidine Catalysts

The success of these organocatalytic systems stems from the rational design and accessible synthesis of the chiral guanidine catalysts. researchgate.net Starting from esters like diethyl L-tartrate or this compound, a library of novel chiral guanidines can be created. researchgate.net This approach allows for the systematic tuning of the catalyst's steric and electronic properties by varying the substituents on the guanidine moiety. researchgate.net

The synthetic pathway generally involves a multi-step process where the tartrate derivative is converted into a chiral diamine, which is then cyclized or reacted further to form the guanidine core. nih.gov A key design feature is the incorporation of various aryl or alkyl groups to create a well-defined chiral pocket around the basic site. For example, incorporating a 2,6-diisopropylaniline (B50358) fragment into the guanidine structure derived from the tartaric acid skeleton has been identified as a particularly effective modification for promoting certain reactions. researchgate.net This modularity allows for the optimization of the catalyst for a specific asymmetric transformation, moving beyond a "one-size-fits-all" approach and enabling the development of privileged catalysts for challenging reactions. researchgate.netrsc.org

Dibutyl D Tartrate in Chiral Resolution and Advanced Separation Science

Enantiomeric Separation Techniques Employing Dibutyl D-tartrate as a Chiral Selector

This compound is utilized as a chiral selector in several sophisticated separation methodologies, enabling the resolution of racemic mixtures into their individual enantiomers.

Application in Gas Chromatography (GC) for Optical Isomer Resolution

In gas chromatography (GC), this compound has been investigated as a component of the stationary phase for the separation of optical isomers. core.ac.uk The principle behind this application lies in the differential interaction between the chiral stationary phase containing this compound and the enantiomers of the analyte. These interactions, which are transient and diastereomeric in nature, lead to different retention times for each enantiomer, allowing for their separation. gcms.cz

Early studies explored the use of d-dibutyl tartrate coated on an inert support like Chromosorb-P for the resolution of racemic compounds. core.ac.uk For instance, attempts were made to resolve racemic 2-butanol, 2-pentanol, 2-chlorobutane, and 2-bromobutane. core.ac.uk While some initial experiments showed promise with peak splitting for certain racemates, challenges in achieving baseline separation and preventing racemization were noted. core.ac.ukscribd.com The effectiveness of the separation is highly dependent on factors such as column temperature and carrier gas flow rate. core.ac.uk

Microemulsion Electrokinetic Chromatography (MEEKC) with Chiral Oils

Microemulsion Electrokinetic Chromatography (MEEKC) is a powerful separation technique that utilizes a microemulsion as the pseudostationary phase. researchgate.net this compound can be incorporated as a chiral oil in the microemulsion, creating a chiral environment for the separation of enantiomers. wikipedia.orgnih.gov This method has proven effective for the resolution of various pharmaceutical compounds. nih.gov

A typical microemulsion system consists of an oil, a surfactant, a co-surfactant, and an aqueous buffer. drexel.edu In chiral MEEKC, the inclusion of a chiral component, such as this compound as the oil phase, induces enantioselectivity. d-nb.info The separation mechanism involves the differential partitioning of the enantiomers into the chiral microemulsion droplets. free.fr

To enhance separation efficiency and resolution, dual-chirality microemulsion systems have been developed. These systems incorporate more than one chiral component, for example, a chiral surfactant and a chiral oil like this compound. nih.govresearchgate.net The simultaneous use of a chiral surfactant, such as dodecoxycarbonylvaline (DDCV), and a chiral oil like dibutyl tartrate has been reported for the separation of pharmaceutical enantiomers including pseudoephedrine, ephedrine, and metoprolol. nih.gov

The stereochemical configuration of the components in a dual-chirality MEEKC system significantly influences the separation performance. drexel.eduresearchgate.net Studies have systematically examined various stereochemical combinations of a chiral surfactant (R-, S-, or racemic DDCV) and a chiral oil (D-, L-, or racemic dibutyl tartrate). nih.govresearchgate.net

It was observed that microemulsions containing racemic dibutyl tartrate or dibutyl-D-tartrate exhibited notably higher efficiencies (measured in plate count) compared to those with dibutyl-L-tartrate. researchgate.netresearchgate.net Specifically, an average difference of about 25,000 in plate count was reported. researchgate.netresearchgate.net Furthermore, a dual-chirality system with R-DDCV and S-dibutyl tartrate (opposite configurations) provided significantly better resolution for ephedrine-based compounds. researchgate.net In contrast, systems with the same stereochemical configurations for the surfactant and oil led to lower enantioselectivities for these compounds. nih.gov

When comparing dibutyl tartrate with a less hydrophobic chiral oil, diethyl tartrate, the dibutyl tartrate-based systems yielded higher efficiencies (100,000–134,000 vs. 80,800–94,300 plates) but lower resolution and enantioselectivity. nih.govresearchgate.net This highlights the critical role of the chiral oil's properties in optimizing the separation. For instance, atenolol (B1665814) enantiomers could not be resolved using dibutyl tartrate-based microemulsions but were partially separated with diethyl tartrate systems. nih.gov

Table 1: Comparison of Separation Parameters in Dual-Chirality MEEKC

| Chiral Oil | Efficiency (Plate Count) | Resolution | Enantioselectivity (α) |

|---|---|---|---|

| Dibutyl Tartrate | 100,000–134,000 | 1.64–1.91 | 1.060–1.067 |

| Diethyl Tartrate | 80,800–94,300 | 2.08–2.21 | 1.078–1.081 |

Data sourced from studies comparing dual-chirality microemulsions. nih.gov

Dual-Chirality Microemulsion Systems Incorporating Dibutyl Tartrate

Chiral Crystallization and Diastereomeric Salt Formation Processes

Beyond chromatographic techniques, this compound and its derivatives play a role in classical chiral resolution through crystallization. kaivalchem.com The fundamental principle involves the reaction of a racemic mixture with a single enantiomer of a resolving agent, such as a tartaric acid derivative, to form a pair of diastereomers. bhu.ac.inrsc.org These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.com

While direct use of this compound in diastereomeric salt formation for resolution is less commonly detailed, the broader family of tartaric acid derivatives, like dibenzoyltartaric acid (DBTA), are extensively used. mdpi.com For example, enantiopure DBTA is effective in the deracemization of axially chiral nicotinamides through the formation of crystalline salts. mdpi.com Similarly, O,O'-Di-p-toluoyl-D-tartaric acid is used as a chiral resolving agent for racemic amlodipine. bhu.ac.in The process involves reacting the racemate with the resolving agent to produce diastereomeric salts, one of which preferentially crystallizes and can be isolated. bhu.ac.inresearchgate.net This general methodology underscores the potential of chiral tartrate derivatives in large-scale enantiomer production. bhu.ac.inrsc.org

Mechanistic Insights into Chiral Recognition Phenomena in Separation Systems

The ability of this compound to act as a chiral selector stems from its capacity for chiral recognition, which is the process of differentiating between enantiomers. nih.gov In chromatographic and electrokinetic systems, this recognition occurs through the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. mdpi.com

The "three-point interaction model" is a widely accepted concept explaining chiral recognition. nih.gov For effective differentiation, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and hydrophobic interactions. mdpi.com

In the context of MEEKC with this compound as a chiral oil, the analyte partitions into the microemulsion droplets. Inside this chiral environment, interactions occur with the this compound molecules. The specific spatial arrangement of the hydroxyl and ester groups in this compound allows for stereospecific interactions with the functional groups of the analyte's enantiomers. tartaric-substances.eu The difference in the stability of the two transient diastereomeric complexes formed results in different partitioning behavior and, consequently, different migration times, leading to their separation.

In dual-chirality systems, the chiral recognition mechanism becomes more complex. The analyte can interact with both the chiral surfactant at the oil-water interface and the chiral oil within the core of the microemulsion droplet. researchgate.net The resulting enantioselectivity is a product of the combined interactions, which can be either synergistic or antagonistic, depending on the stereochemical configurations of the chiral components and the structure of the analyte. researchgate.netresearchgate.net Thermodynamic models can be used to confirm these enantioselective synergies. nih.govresearchgate.net

Thermodynamic Models for Enantioselective Synergies and Interactions

In the realm of chiral separations, particularly within advanced techniques like microemulsion electrokinetic chromatography (MEEKC), thermodynamic models are instrumental in quantifying the energetic differences that underpin enantioselective recognition. The use of this compound as a chiral selector, often as a chiral oil in a microemulsion system, has been effectively analyzed through such models to understand and optimize separation performance.

A key application of thermodynamic modeling has been the evaluation of enantioselective synergies. Synergy in this context refers to the phenomenon where a combination of chiral selectors produces a greater enantiomeric separation than the sum of their individual effects. In dual-chirality MEEKC systems, where this compound acts as a chiral oil alongside a chiral surfactant, thermodynamic models have confirmed the existence of slight to moderate enantioselective synergies. acs.orgpolyu.edu.hkpolyu.edu.hk

The primary thermodynamic parameter calculated in these studies is the difference in the Gibbs free energy of transfer (ΔΔG°) for the enantiomers from the aqueous mobile phase to the chiral microemulsion pseudostationary phase (PSP). This value is derived from the enantioselectivity factor (α) using the following equation:

ΔΔG° = -RT ln(α)

where R is the gas constant and T is the absolute temperature. By comparing the ΔΔG° values for systems with single versus multiple chiral components, researchers can quantify the synergistic or antagonistic interactions.

The table below summarizes comparative findings from a study using dodecoxycarbonylvaline (DDCV) as the chiral surfactant and various tartrate esters as the chiral oil, illustrating the impact of the chiral oil's structure on chromatographic performance.

| Chiral Oil | Efficiency (Plate Count) | Resolution (Rs) | Enantioselectivity (α) |

| Dibutyl tartrate | 100,000–134,000 | 1.64–1.91 | 1.060–1.067 |

| Diethyl tartrate | 80,800–94,300 | 2.08–2.21 | 1.078–1.081 |

Table 1: Comparison of chromatographic performance for dual-chirality microemulsions using different chiral oils. acs.orgresearchgate.net

This data indicates that while the more hydrophobic this compound yields higher efficiencies, it can result in lower resolution and enantioselectivity compared to the less hydrophobic diethyl tartrate under the studied conditions. acs.org This trade-off underscores the complex interplay of thermodynamic factors, including hydrophobicity and the specific binding energetics that the thermodynamic models aim to capture.

Elucidation of Intermolecular Interactions Governing Chiral Discrimination

The ability of this compound to function as a chiral selector is fundamentally rooted in the differential intermolecular interactions it forms with a pair of enantiomers. Chiral recognition is classically described by the "three-point interaction model," where a stable diastereomeric complex requires at least three points of interaction between the chiral selector and one enantiomer, with at least one of these interactions being stereochemically dependent. The key interactions responsible for this discrimination are typically a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and van der Waals forces.

For tartaric acid derivatives like this compound, the hydroxyl (-OH) and ester carbonyl (C=O) groups are primary sites for hydrogen bonding. nih.govnih.gov The two chiral centers on the tartaric acid backbone create a rigid and well-defined three-dimensional structure. This specific spatial arrangement of functional groups acts as a template, allowing one enantiomer of an analyte to form a more energetically favorable diastereomeric complex than the other. The stability of this complex is what leads to differences in retention times in chromatography or partitioning in liquid-liquid extraction.

While direct molecular docking or crystallographic studies specifically for this compound with common analytes are not extensively detailed in the searched literature, studies on related tartaric acid-based selectors provide significant insights. For instance, research on selectors with amide functionalities derived from tartaric acid has highlighted that the amide N-H functions are essential for chiral recognition, underscoring the critical role of hydrogen bonding. nih.gov Furthermore, the flexibility of aromatic moieties attached to the tartrate backbone has been shown to be essential for selectivity, suggesting that conformational adaptability allows for an optimal fit with the analyte. nih.gov

Gas-phase studies on a related compound, di-o-benzoyl-tartaric acid dibutyl ester, have further elucidated the nature of these interactions. acs.orgacs.orgnih.gov Using electrospray ionization mass spectrometry, researchers investigated the formation of ternary complexes involving the chiral selector, a chiral reference molecule (L-tryptophan), and a metal ion (Cu²⁺ or Zn²⁺). acs.orgacs.orgnih.gov The results indicated that the type of binding ion plays a crucial role in the chiral recognition process, with different ions leading to unique dissociation pathways and distinct chiral recognition characteristics. acs.orgnih.gov This suggests that the interactions are not solely between the selector and the enantiomer but can be mediated by other components in the system, forming a multi-component complex. The stability of these protonated or metal-bound multimeric complexes is evaluated to determine the degree of chiral recognition. acs.orgacs.org

In the context of MEEKC, the this compound oil core of the microemulsion presents a chiral environment. Analyte enantiomers partition between the aqueous phase and the microemulsion droplets. The chiral discrimination occurs at the oil-water interface, which is decorated with the chiral surfactant, and within the chiral oil core itself. The hydrophobicity of this compound influences this partitioning, while its inherent chirality, through the interactions described above, determines the enantioselective difference in partitioning, ultimately leading to their separation. acs.orgresearchgate.net

Dibutyl D Tartrate in Polymer Science and Advanced Materials Engineering

Integration of Dibutyl D-tartrate into Biodegradable Polymer Formulations

The shift towards a circular economy has spurred research into bio-based and biodegradable polymers as alternatives to conventional plastics. mdpi.com this compound serves as a key additive in this field, improving the viability of polymers derived from renewable resources.

This compound functions as a "green" plasticizer, valued for its derivation from natural products and its biodegradability. wikipedia.org In polymer formulations, particularly with polylactide (PLA), a leading biodegradable polymer, tartaric acid esters are used to enhance ductility. researchgate.netnih.gov PLA, while produced from renewable resources like corn starch or sugar cane, is known for its rigidity and brittleness, which can limit its applications. nih.govresearchgate.net

The incorporation of tartrate esters as plasticizers addresses these limitations. These additives work by positioning themselves between the polymer chains, which reduces the strong intermolecular forces. This separation increases the free volume and mobility of the polymer chains, leading to a more flexible material. mdpi.com Research has shown that other bio-based plasticizers, such as citrate (B86180) esters, also effectively plasticize PLA by decreasing its glass transition temperature (Tg) and improving ductility. researchgate.netredalyc.org The use of bio-based additives like this compound is a critical strategy for creating fully environmentally friendly polymer blends. researchgate.netresearchgate.net Studies on similar hydrophobic plasticizers have also noted their ability to reduce water absorption in polymer films compared to more hydrophilic additives. scielo.br

The addition of tartrate esters significantly improves the processability and mechanical properties of polymer blends. researchgate.netsemanticscholar.org By lowering the glass transition temperature (Tg), these plasticizers make polymers like PLA less brittle and easier to process at lower temperatures. researchgate.netscielo.br For instance, the addition of a similar tartrate ester, diethyl tartrate, to PLA has been shown to drastically decrease the Tg and increase ductility, making it more suitable for various manufacturing processes. researchgate.net

Research on esters of fumaric acid, which are isomers of maleic acid esters, has also demonstrated their effectiveness as green plasticizers for PLA. researchgate.net The incorporation of dibutyl fumarate, for example, led to a significant increase in the elongation at break from 1.3% for neat PLA to approximately 210% for the plasticized version, alongside a decrease in the tensile modulus. researchgate.net This trade-off between stiffness and flexibility is a hallmark of effective plasticization. researchgate.netresearchgate.net

Interactive Table: Effect of Tartrate Ester Plasticizers on PLA Properties

| Property | Neat PLA | PLA with 20 wt.% Diethyl L-tartrate (DET) |

|---|---|---|

| Tensile Strength (MPa) | ~57.0 researchgate.net | Lowered by ~15% researchgate.net |

| Elongation at Break (%) | ~1.3 researchgate.net | >550% researchgate.netresearchgate.net |

| Glass Transition Temp. (Tg) | ~61.5 °C researchgate.net | Decreased significantly researchgate.net |

Functionality as a Bio-based Additive in Polylactide (PLA) and Other Polymers

Dibutyl Tartrate as a Component in Functional Composites and Films

Beyond general-purpose biodegradable plastics, this compound has potential applications in more specialized functional materials where flexibility and integrity are paramount.

Transdermal patches are advanced drug delivery systems that adhere to the skin to deliver a specific dose of medication over a controlled period. ijpsjournal.comnih.govinnovareacademics.in The physical properties of the patch, such as flexibility and softness, are crucial for patient comfort and ensuring consistent contact with the skin for effective drug delivery. innovareacademics.in

Plasticizers are essential components in the formulation of the polymer matrix of these patches. innovareacademics.innih.gov They are incorporated to yield smooth and flexible films. innovareacademics.in For example, studies on transdermal patches for various medications have utilized plasticizers like dibutyl phthalate (B1215562) to prevent the patches from being brittle. innovareacademics.injyoungpharm.org While research specifically detailing this compound in transdermal systems is emerging, its function as an effective, non-toxic plasticizer suggests its suitability for such biomedical applications. wikipedia.orgredalyc.org The goal is to create a patch that is mechanically stable yet pliable enough to conform to the contours of the body without cracking or delaminating. innovareacademics.in

The primary contribution of this compound to composites and films is the enhancement of flexibility and, consequently, structural integrity. mdpi.com In many polymer applications, particularly for films and coatings, brittleness is a critical failure point. mdpi.com Plasticizers like this compound mitigate this by reducing the internal stresses within the polymer matrix. researchgate.net

By increasing the elongation at break and lowering the elastic modulus, this compound allows the material to bend and stretch without fracturing. researchgate.netscielo.br This is particularly important for materials that will be subjected to flexing, folding, or other mechanical stresses during their service life. The improved ductility ensures that the material can deform under load rather than failing abruptly, thereby maintaining its structural integrity. mdpi.com

Spectroscopic and Mechanistic Characterization of Dibutyl D Tartrate Systems

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The confirmation of the successful synthesis of Dibutyl D-tartrate and the characterization of its structure are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography/Mass Spectrometry (GC/MS). rsc.orgresearchgate.net These techniques provide detailed information about the molecular structure, purity, and fragmentation patterns of the compound.

¹H NMR and ¹³C NMR are fundamental tools for the structural elucidation of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For this compound, the spectra would show characteristic signals for the butyl chain protons and the tartrate backbone protons. chemicalbook.com Similarly, ¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The identity of a synthesized compound can be confirmed by comparing its NMR data with literature values. okstate.edu

Gas Chromatography is employed to separate this compound from any remaining starting materials or byproducts, thus assessing its purity. okstate.edu The retention time under specific GC conditions is a characteristic property of the compound. Following separation by GC, Mass Spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. researchgate.net This fragmentation pattern serves as a molecular fingerprint, further confirming the identity of this compound. okstate.edu The combination of GC and MS (GC/MS) is a powerful tool for both qualitative and quantitative analysis. researchgate.netokstate.edu

Interactive Table 1: Representative Spectroscopic Data for this compound

| Technique | Type | Observed Signals/Values |

| NMR | ¹H NMR (in CDCl₃) | δ (ppm): 4.54 (d), 4.27-4.25 (m), 3.50 (s), 1.67 (m), 1.41 (m), 0.94 (t) chemicalbook.com |

| ¹³C NMR (in CDCl₃) | Characteristic peaks corresponding to the carbonyl, methine, and butyl carbons. chemicalbook.com | |

| GC/MS | Mass Spectrum | Provides a unique fragmentation pattern and the molecular ion peak. researchgate.net |

| Optical Rotation | Specific Rotation | A specific value indicating the enantiomeric purity. |

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The stereochemistry of this compound, specifically its D-configuration, is a critical aspect of its identity and function. Optical rotation is a primary method for determining the enantiomeric purity of chiral molecules like this compound. A measurement of the specific rotation, using a polarimeter, will yield a specific value that is characteristic of the D-enantiomer. Any significant deviation from the expected value could indicate the presence of the L-enantiomer or other impurities. umich.edu

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide more detailed information about the three-dimensional structure of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemical arrangement of the molecule and can be used to confirm the absolute configuration of the chiral centers in this compound.

Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) for Synthesis Confirmation and Characterization

Mechanistic Pathways of this compound-Mediated Reactions

This compound often functions as a chiral ligand in catalytic asymmetric synthesis. slideshare.net Understanding the mechanism of these reactions involves identifying the transient species, including reaction intermediates and transition states. libretexts.org Computational methods are frequently used to model these unstable structures, as their direct experimental observation can be challenging. sinica.edu.tw

The stereochemical integrity of tartrate derivatives like this compound is crucial for their application in asymmetric synthesis. However, under certain conditions, such as elevated temperatures or the presence of a base, isomerization or racemization can occur. umich.edu Isomerization can lead to the formation of the diastereomeric meso-tartrate, while racemization results in a mixture of the D- and L-enantiomers. umich.eduacs.org

Studies on tartrate amides have shown that heating with an amine can lead to extensive isomerization, resulting in a mixture of enantiomers and the meso-diamide. umich.edu The mechanism of this transformation can be complex and may involve competing pathways. It is important to note that the ester groups in this compound are generally more stable to racemization than the corresponding amides. The energy barrier for the thermal interconversion of enantiomers in many chiral compounds is often high, requiring significant energy input. liverpool.ac.uk

Investigation of Reaction Intermediates and Transition States in Catalytic Cycles

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics simulations are invaluable tools for gaining a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level. Density Functional Theory (DFT) calculations, for example, can be used to predict the optimized geometry, spectroscopic properties (like NMR chemical shifts), and thermodynamic stability of the molecule. e3s-conferences.org

Molecular dynamics simulations can model the conformational flexibility of the butyl chains and the tartrate backbone over time. This is particularly useful for understanding how the molecule behaves in solution and how it interacts with other molecules, such as substrates and metal catalysts in a reaction. By simulating the catalytic cycle, researchers can gain insights into the structure of transition states and intermediates, helping to elucidate the reaction mechanism and the origins of stereoselectivity. sinica.edu.twe3s-conferences.org These computational approaches complement experimental data and provide a more complete picture of the chemical system.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity in Chiral Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the stereochemical aspects of chemical reactions. In the context of chiral systems involving tartrate derivatives like this compound, DFT calculations provide detailed insights into the electronic structure, conformational preferences, and transition states that govern reactivity and enantioselectivity.

DFT studies on tartaric acid and its esters have been instrumental in elucidating the nature of non-covalent interactions that dictate chiral recognition. For instance, research on tartaric acid-modified surfaces has utilized DFT to model the enantiospecific interactions between probe molecules and the chiral modifier. rsc.org Calculations have shown that bitartrate (B1229483) species bind to metal surfaces through their carboxylate groups, creating a specific chiral environment. rsc.org The enantioselectivity observed in these systems is attributed to three-point bonding, involving hydrogen bonds between the hydroxyl groups of the probe molecule and both the hydroxyl and carboxylate groups of the bitartrate. rsc.org

Furthermore, DFT calculations have been employed to analyze the conformational landscape of tartrate esters. Studies on various tartrate diesters reveal that the four-carbon tartrate backbone typically adopts an extended conformation. researchgate.net The lowest energy conformers often exhibit C2 symmetry and are stabilized by intramolecular hydrogen bonds between a hydroxyl group and the nearest carbonyl oxygen. researchgate.net These conformational preferences are crucial as they define the three-dimensional structure of the chiral environment presented by the tartrate derivative during a chemical transformation, thus influencing the diastereomeric transition states and the resulting product selectivity.

By calculating the energies of different conformers and transition state structures, DFT can predict the most likely reaction pathways. The method allows for the evaluation of the structure-reactivity relationship at an atomic level. researchgate.net For example, in systems where a tartrate derivative acts as a chiral auxiliary, DFT can model the substrate-auxiliary complex and the subsequent approach of a reagent. The energy differences between the transition states leading to different stereoisomers can be calculated to predict the enantiomeric or diastereomeric excess of a reaction. These computational models help rationalize experimentally observed selectivity and guide the design of more effective chiral systems.

Molecular Modeling of Chiral Recognition and Auxiliary-Substrate Interactions

Molecular modeling is a critical tool for understanding the mechanisms of chiral recognition, a process fundamental to enantioselective separations and asymmetric synthesis. This compound is frequently used as a chiral selector or a component of the chiral stationary phase in chromatographic techniques. researchgate.netwikipedia.org Molecular modeling helps to visualize and quantify the interactions between the chiral selector and the enantiomers of an analyte.

The principle of chiral recognition often relies on the "three-point interaction model," where a stable diastereomeric complex is formed between the chiral selector and one enantiomer of the analyte through at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions). The difference in stability between the two diastereomeric complexes (formed with each enantiomer) leads to their separation. mdpi.com

Molecular modeling studies of such systems focus on the diastereomeric complexes formed. For example, research on the chiral extraction of drug enantiomers using tartrate derivatives as chiral selectors investigates the binding geometries of the selector-analyte complexes. whiterose.ac.uk These models can identify key interactions, such as hydrogen bonds, and calculate the binding energies, which correlate with the experimentally observed enantioselectivity. whiterose.ac.uk

A study using dual-chirality microemulsions in MEEKC investigated the synergistic effects between a chiral surfactant and a chiral oil like this compound. researchgate.net Thermodynamic models based on the experimental data were used to confirm enantioselective synergies. researchgate.net The results indicated that combinations of a chiral surfactant and this compound in opposite stereochemical configurations led to higher enantioselectivities for certain analytes compared to single-chiral component systems. researchgate.net

The table below summarizes findings from a study on dual-chirality microemulsions for the separation of various pharmaceutical enantiomers, highlighting the role of this compound.

| Analytes | Chiral System Configuration | Observed Enantioselectivity (α) | Key Finding |

|---|---|---|---|

| Ephedrine-based compounds | R-DDCV Surfactant + Dibutyl-D-tartrate (Opposite Configuration) | Higher than single-chiral component system | Demonstrates positive enantioselective synergy between the chiral surfactant and chiral oil. researchgate.net |

| Ephedrine-based compounds | R-DDCV Surfactant + Dibutyl-L-tartrate (Same Configuration) | Lower than single-chiral component system | Shows negative synergy, where the chiral components work against each other. researchgate.net |

| Non-ephedrine compounds (e.g., Metoprolol) | Dual-chirality systems | Slightly better or equivalent to single-chiral systems | The synergistic effect is analyte-dependent. researchgate.net |

| Atenolol (B1665814) | Dibutyl tartrate-based microemulsions | No separation achieved | Highlights the specificity of the chiral recognition mechanism. researchgate.netresearchgate.net |

These studies underscore the utility of molecular modeling in deciphering the complex interplay of forces in auxiliary-substrate interactions. By providing a molecular-level picture, these models are invaluable for rationalizing observed stereochemical outcomes and for the predictive design of new and more efficient chiral auxiliaries and selectors based on the this compound scaffold.

Emerging Research Directions and Industrial Relevance of Dibutyl D Tartrate

Development of Novel Chiral Ligands and Catalysts Derived from Dibutyl D-tartrate.

This compound serves as a foundational chiral building block for the development of more complex and highly specialized chiral ligands. lakshfinechem.com Its inherent C2 symmetry and readily available stereocenters make it an attractive starting material for creating ligands used in asymmetric catalysis. A significant area of research involves the derivatization of this compound to synthesize TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). researchgate.netnih.gov These TADDOLs, prepared by reacting a ketal of a tartrate ester with an aryl Grignard reagent, are exceptionally versatile chiral auxiliaries. researchgate.net The resulting diols can be further modified to create a diverse library of ligands with varying steric and electronic properties. researchgate.net

The chelation of these TADDOL-derived ligands to metal centers, such as titanium, creates a chiral environment that can effectively control the stereochemical outcome of a reaction. researchgate.net For instance, Ti-TADDOLate complexes are used in a wide range of enantioselective reactions. researchgate.net The development of these catalysts is crucial for industries where enantiopure compounds are essential, such as pharmaceuticals and agrochemicals.

Another important application of tartrate esters like this compound is in the Sharpless asymmetric epoxidation. researchgate.net In this reaction, a titanium tetra(isopropoxide) catalyst is combined with a chiral dialkyl tartrate, such as diethyl or diisopropyl tartrate, to enantioselectively epoxidize allylic alcohols. researchgate.netwikipedia.org While diethyl and diisopropyl tartrates are more commonly cited, dibutyl tartrate can also be used in this capacity. google.com The choice of the tartrate ester can influence the reaction's efficiency and enantioselectivity. The Sharpless epoxidation has been instrumental in the synthesis of numerous biologically active natural products. researchgate.net

The ongoing research in this field focuses on creating new generations of ligands derived from this compound that offer improved reactivity, selectivity, and broader substrate scope. This includes the synthesis of ligands for various metal-catalyzed reactions and the development of organocatalysts. researchgate.net

Broadening the Scope of Asymmetric Synthesis Applications in Drug Discovery and Agrochemicals.

The utility of this compound and its derivatives extends significantly into the realms of drug discovery and agrochemical development, where the production of enantiomerically pure compounds is often critical for efficacy and safety. chemimpex.comchemimpex.com As a chiral auxiliary, this compound facilitates asymmetric synthesis, enabling the selective production of a desired stereoisomer. chemimpex.com

In Drug Discovery:

Many modern pharmaceuticals are chiral molecules, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. this compound is employed in the synthesis of chiral intermediates that are essential building blocks for complex pharmaceutical compounds. chemimpex.comindiamart.com For example, tartrate derivatives are used in the synthesis of chiral epoxides, which are versatile intermediates in the production of various drugs. researchgate.net The ability to produce enantiomerically pure compounds is invaluable in pharmaceutical development, ensuring the specificity and purity of active pharmaceutical ingredients (APIs). chemimpex.com

| Application Area | Role of this compound/Derivatives | Example of Application |

| Pharmaceuticals | Chiral auxiliary, starting material for chiral ligands. chemimpex.comchemimpex.com | Synthesis of enantiomerically pure intermediates for APIs. chemimpex.com |

| Agrochemicals | Chiral auxiliary for producing stereospecific pesticides and herbicides. chemimpex.com | Development of more effective and targeted agrochemicals. chemimpex.com |

In Agrochemicals:

Similar to pharmaceuticals, the biological activity of many agrochemicals, such as herbicides and insecticides, is dependent on their stereochemistry. chemimpex.com The use of a specific enantiomer can lead to a more effective and targeted product, potentially reducing the required application amount and minimizing environmental impact. This compound serves as a chiral intermediate in the synthesis of these optically active agrochemicals. chemimpex.comindiamart.com

The continuous exploration of new synthetic methodologies involving this compound and its derivatives aims to expand the library of accessible chiral molecules for both pharmaceutical and agrochemical applications. This includes the development of novel catalytic systems that can accommodate a wider range of substrates and reaction types, ultimately accelerating the discovery and development of new drugs and crop protection agents.

Advancements in High-Throughput Screening for Enantioselective Processes

The discovery and optimization of enantioselective reactions, including those utilizing catalysts derived from this compound, have been significantly accelerated by the advent of high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of numerous catalysts, ligands, and reaction conditions in parallel, dramatically reducing the time required to identify optimal parameters for a desired transformation. nih.gov

Traditionally, the analysis of enantioselectivity was a bottleneck in the screening process. However, modern analytical techniques have been adapted for high-throughput workflows. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to determine enantioselectivity by employing isotopically labeled substrates. nih.gov This method allows for the analysis of approximately 1000 catalytic reactions per day. nih.gov

Another powerful technique is circular dichroism (CD) spectroscopy. A novel screening protocol combines a fluorescent indicator displacement assay to determine the concentration of the product with a CD-active complex to determine the enantiomeric excess (ee). nih.gov This combined approach enables the rapid determination of both yield and ee for a large number of samples. nih.gov

These HTS techniques are invaluable for:

Screening ligand libraries: Rapidly evaluating the effectiveness of various chiral ligands derived from starting materials like this compound.

Optimizing reaction conditions: Efficiently identifying the best solvents, temperatures, and reagent concentrations for a given enantioselective transformation.

Discovering new catalysts: Screening novel metal-ligand combinations for catalytic activity and enantioselectivity.

The integration of robotics and automated data analysis further enhances the efficiency of HTS. Nanomole-scale reaction screening allows for the testing of a wide array of reaction conditions with minimal consumption of valuable substrates and catalysts. scienceintheclassroom.org The data generated from these screenings can be used to build comprehensive libraries of successful reaction conditions, accelerating future drug discovery and process development efforts. scienceintheclassroom.org

Sustainable Manufacturing Practices for Optically Active Compounds Utilizing Tartrate Esters

The chemical industry is increasingly focusing on developing more sustainable manufacturing processes to reduce environmental impact and improve efficiency. seqens.com Tartrate esters, including this compound, play a role in this "green chemistry" movement due to their derivation from natural and renewable tartaric acid. acs.org

One of the key metrics for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI), which measures the total mass of materials used (solvents, reagents, water) to produce a certain mass of product. seqens.com The use of efficient catalysts derived from tartrate esters can help to reduce PMI by minimizing waste and improving reaction yields. seqens.com

Key aspects of sustainable manufacturing involving tartrate esters include:

Use of Renewable Feedstocks: Tartaric acid is a naturally occurring dicarboxylic acid, making its esters a more sustainable choice compared to ligands and auxiliaries derived from petrochemical sources.

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of chiral ligands derived from tartrate esters is inherently more sustainable than using stoichiometric amounts of chiral reagents. This reduces waste and improves atom economy. seqens.com

Biodegradability: Some tartrate esters, such as dimethyl and diethyl tartrate, have been shown to be biodegradable, which is an important consideration for their environmental fate. acs.org

However, several barriers to the widespread adoption of sustainable manufacturing practices remain. These include the lack of standardized metrics for measuring sustainability, the need for a holistic approach that considers economic and social factors, and the lack of strong economic incentives for companies to adopt greener technologies. mdpi.com Despite these challenges, the use of tartrate esters like this compound in the development of efficient and selective catalytic processes represents a positive step towards more sustainable manufacturing of optically active compounds.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s toxicity?

- Methodological Answer : Follow OECD test guidelines for acute/chronic toxicity assays. Disclose all conflicts of interest and funding sources. Publish negative results to avoid publication bias. Include raw data in open-access repositories for independent verification .

Q. What are the key elements of a rigorous data management plan for this compound research?

- Methodological Answer : Document data generation protocols (e.g., spectroscopic settings, calibration standards). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Store data in standardized formats (e.g., .cif for crystallography) and cite repositories in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.